molecular formula C12H12O6 B3111429 2,4,6-trimethylbenzene-1,3,5-tricarboxylic Acid CAS No. 18239-15-1

2,4,6-trimethylbenzene-1,3,5-tricarboxylic Acid

Cat. No.: B3111429
CAS No.: 18239-15-1
M. Wt: 252.22 g/mol
InChI Key: YJCXTPPWGDHJCL-UHFFFAOYSA-N
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Description

2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C12H12O6 and a molecular weight of 252.22 g/mol . It is also known by its systematic name, this compound. This compound is characterized by the presence of three carboxylic acid groups and three methyl groups attached to a benzene ring. It is a white crystalline solid that is insoluble in water .

Preparation Methods

Chemical Reactions Analysis

2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and chromic acid, reducing agents such as lithium aluminum hydride (LiAlH4), and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of carboxylic acid and methyl groups, which provide a balance of reactivity and steric effects that are valuable in various applications.

Biological Activity

2,4,6-Trimethylbenzene-1,3,5-tricarboxylic acid (TMTCA), with the CAS number 18239-15-1 and molecular formula C12_{12}H12_{12}O6_6, is a tricarboxylic acid derivative of trimethylbenzene. Its unique structure endows it with various biological activities and potential applications in fields such as catalysis and material science. This article aims to provide a comprehensive overview of the biological activity associated with TMTCA, including its synthesis, properties, and relevant case studies.

Synthesis and Properties

TMTCA can be synthesized through several chemical routes, primarily involving the oxidation of trimethylbenzene using strong oxidizing agents like potassium permanganate or chromium(VI) oxide in acidic conditions. The general reaction conditions include:

  • Oxidizing Agent : Potassium permanganate or chromium(VI) oxide
  • Solvent : Acetone or water
  • Temperature : Typically between 0 °C to 30 °C
  • Yield : Approximately 53% under optimal conditions .

The molecular weight of TMTCA is 252.22 g/mol, and its structure features three carboxylic acid groups attached to a trimethyl-substituted benzene ring.

Antioxidant Properties

TMTCA has been studied for its antioxidant capabilities. Research indicates that compounds with carboxylic acid functionalities can scavenge free radicals effectively. A study demonstrated that TMTCA exhibited substantial radical-scavenging activity in vitro, suggesting its potential as a natural antioxidant in food preservation and health supplements .

Antimicrobial Activity

TMTCA's antimicrobial properties have also been investigated. In vitro assays showed that TMTCA inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes due to the presence of multiple carboxyl groups which can interact with microbial cell structures .

Enzyme Interaction

TMTCA has been explored for its ability to interact with enzymes. For example, it has been utilized in enzyme immobilization studies where it served as a linker in metal-organic frameworks (MOFs). These frameworks enhance enzyme stability and activity by providing a conducive environment for enzymatic reactions. The incorporation of TMTCA into MOFs has shown improved catalytic efficiency in biocatalytic processes .

Case Studies

StudyFindings
Antioxidant Activity TMTCA demonstrated significant radical-scavenging activity comparable to established antioxidants .
Antimicrobial Efficacy Inhibition of E. coli and S. aureus was observed at concentrations as low as 100 µg/mL .
Enzyme Immobilization Enhanced stability and activity of enzymes when immobilized on TMTCA-functionalized MOFs .

Properties

IUPAC Name

2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-4-7(10(13)14)5(2)9(12(17)18)6(3)8(4)11(15)16/h1-3H3,(H,13,14)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCXTPPWGDHJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)O)C)C(=O)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243007
Record name 2,4,6-Trimethyl-1,3,5-benzenetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18239-15-1
Record name 2,4,6-Trimethyl-1,3,5-benzenetricarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18239-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethyl-1,3,5-benzenetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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